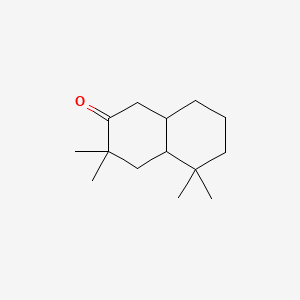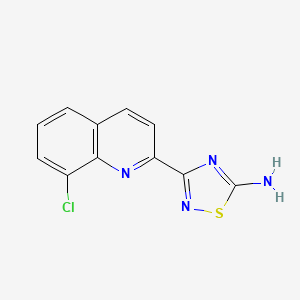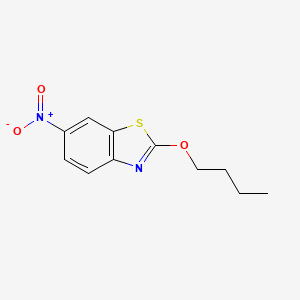![molecular formula C14H17NO B13760443 2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine is a complex organic compound with a unique fused ring structure
Méthodes De Préparation
The synthesis of 2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Des Réactions Chimiques
2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Applications De Recherche Scientifique
2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its effects on the central nervous system.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine can be compared with other similar compounds, such as:
Benzazepines: These compounds share a similar core structure but may have different substituents.
Furobenzazepines: These compounds have a fused furan ring, similar to 2-Ethyl-7,8,9,10-tetrahydro-6H-furobenzazepine. The uniqueness of 2-Ethyl-7,8,9,10-tetrahydro-6H-furobenzazepine lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-ethyl-7,8,9,10-tetrahydro-6H-furo[3,2-i][3]benzazepine |
InChI |
InChI=1S/C14H17NO/c1-2-12-9-11-4-3-10-5-7-15-8-6-13(10)14(11)16-12/h3-4,9,15H,2,5-8H2,1H3 |
Clé InChI |
ZGFXJAFOMFCQHU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(O1)C3=C(CCNCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
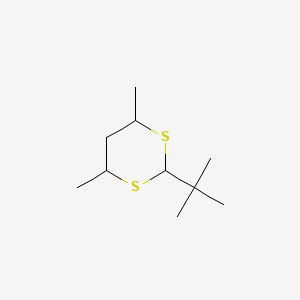
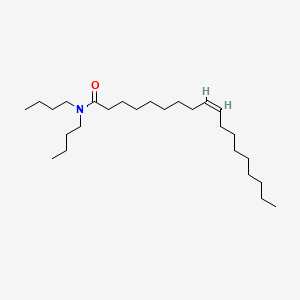
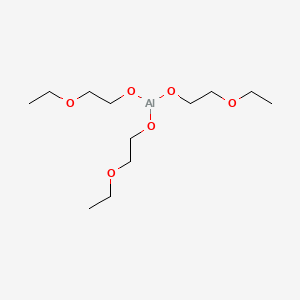
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)
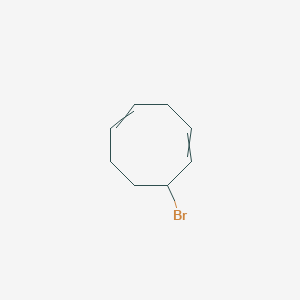
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
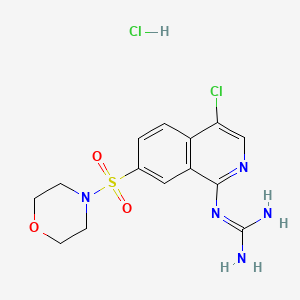
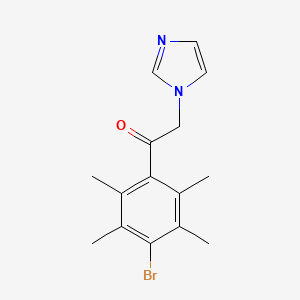
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
